Cas no 450344-90-8 (N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine)

N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine is a synthetic compound characterized by its unique nitro and diamine functionalities. This compound offers significant advantages in chemical synthesis, including high purity and stability, which are crucial for applications in organic synthesis and pharmaceutical research. Its structural diversity allows for versatile reactivity in various chemical reactions, making it a valuable tool for the development of novel organic compounds.
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine structure
450344-90-8 structure
商品名:N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
CAS番号:450344-90-8
MF:C12H11N5O4
メガワット:289.246841669083
CID:5830099
PubChem ID:2959854

N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine 化学的及び物理的性質

名前と識別子

    • N4-(benzo[d][1,3]dioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine
    • 4,6-Pyrimidinediamine, N4-(1,3-benzodioxol-5-ylmethyl)-5-nitro-
    • N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine
    • AKOS001396551
    • F0543-0036
    • N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
    • 4-N-(1,3-benzodioxol-5-ylmethyl)-5-nitropyrimidine-4,6-diamine
    • 450344-90-8
    • AB00668219-01
    • Oprea1_768427
    • Z57604722
    • インチ: 1S/C12H11N5O4/c13-11-10(17(18)19)12(16-5-15-11)14-4-7-1-2-8-9(3-7)21-6-20-8/h1-3,5H,4,6H2,(H3,13,14,15,16)
    • InChIKey: DHIMGCWQXMNGAI-UHFFFAOYSA-N
    • ほほえんだ: C1=NC(N)=C([N+]([O-])=O)C(NCC2=CC=C3OCOC3=C2)=N1

計算された属性

  • せいみつぶんしりょう: 289.08110385g/mol
  • どういたいしつりょう: 289.08110385g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 379
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 128Ų

じっけんとくせい

  • 密度みつど: 1.595±0.06 g/cm3(Predicted)
  • ふってん: 558.3±50.0 °C(Predicted)
  • 酸性度係数(pKa): 2.50±0.10(Predicted)

N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0543-0036-4mg
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
4mg
$66.0 2023-07-06
Life Chemicals
F0543-0036-25mg
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
25mg
$109.0 2023-07-06
Life Chemicals
F0543-0036-30mg
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
30mg
$119.0 2023-07-06
Life Chemicals
F0543-0036-5μmol
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
5μl
$63.0 2023-07-06
Life Chemicals
F0543-0036-50mg
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
50mg
$160.0 2023-07-06
Life Chemicals
F0543-0036-3mg
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
3mg
$63.0 2023-07-06
Life Chemicals
F0543-0036-5mg
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
5mg
$69.0 2023-07-06
Life Chemicals
F0543-0036-2μmol
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
2μl
$57.0 2023-07-06
Life Chemicals
F0543-0036-20μmol
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
20μl
$79.0 2023-07-06
Life Chemicals
F0543-0036-10μmol
N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine
450344-90-8 90%+
10μl
$69.0 2023-07-06

N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine 関連文献

N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamineに関する追加情報

Professional Introduction to N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine (CAS No. 450344-90-8)

N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 450344-90-8, represents a promising candidate for further exploration in drug development, particularly due to its unique structural and chemical properties. The presence of a nitropyrimidine core appended with a 2H-1,3-benzodioxolylmethyl substituent suggests potential biological activity that warrants in-depth investigation.

The molecular structure of N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine is characterized by a pyrimidine ring system that is functionalized with nitro and amino groups. The benzodioxolyl moiety, also known as 3-hydroxyphenoxymethyl, introduces a hydroxylated aromatic ring that can participate in various hydrogen bonding interactions. This structural feature is particularly relevant in the context of drug design, as it allows for the potential formation of stable complexes with biological targets.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic properties of this compound with greater accuracy. The nitropyrimidine scaffold is known to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer effects. In particular, the nitro group can be metabolically reduced to form reactive intermediates that may interact with biological macromolecules such as proteins and nucleic acids.

One of the most intriguing aspects of N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine is its potential role in modulating enzyme activity. The pyrimidine ring system is a common pharmacophore in many therapeutic agents, and the presence of multiple nitrogen atoms provides multiple sites for interaction with enzymes. For instance, studies have shown that nitropyrimidines can inhibit kinases and other enzymes involved in signal transduction pathways. These pathways are critical for numerous cellular processes, making them attractive targets for drug intervention.

In addition to its enzymatic interactions, N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine may also exhibit effects on nucleic acid metabolism. The benzodioxolyl substituent can influence DNA and RNA binding affinity, potentially leading to applications in gene therapy or antisense therapy. Furthermore, the nitro group's ability to form adducts with nucleobases suggests that this compound could be used to develop chemotherapeutic agents that target specific DNA sequences.

The synthesis of N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine presents unique challenges due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such compounds. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-catalyzed hydrogenation have been employed to construct the desired molecular framework efficiently. These advances have not only improved yield but also reduced the environmental impact of synthetic processes.

Evaluation of the compound's toxicity profile is another critical aspect of its development. Preclinical studies have been conducted to assess its safety and efficacy in various models. These studies have revealed that N4-[(2H-1,3-benzodioxol-5-yl)methyl]-5-nitropyrimidine-4,6-diamine exhibits moderate solubility in water and organic solvents, which is advantageous for formulation purposes. Additionally, preliminary toxicology data suggest that it has a low propensity for causing adverse effects at therapeutic concentrations.

The integration of machine learning and artificial intelligence into drug discovery has further accelerated the evaluation process for compounds like N4-[(2H-1,3-benzodioxol-5-yli)methyl]-5-nitropyrimidine--diamine (CAS No. 450344--90--8). These technologies enable rapid prediction of binding affinities and metabolic stability based on structural features alone. Such predictions are invaluable for prioritizing compounds for further testing and optimizing their properties before moving into costly preclinical trials.

The future prospects for N4-[(2H--1,3--benzodioxol--5--yl)methyl]--(5--nitropyrimidine--)--(44,6--)diamine are promising given its diverse potential applications. Researchers are exploring its use as an intermediate in the synthesis of more complex molecules with enhanced biological activity. Additionally, it may find utility as a tool compound for studying enzyme mechanisms or as a lead compound for developing novel therapeutics targeting specific diseases.

In conclusion, N((44[((2H)--*13*-benzodioxol-*55*-yl)methyl)--*55*-nitropyrimidine-*44,6)diamine (CAS No.* 4503444---*90---*8) represents an exciting opportunity for innovation in pharmaceutical chemistry.* Its unique structure* combined* with* recent advances* in synthetic methodologies* and computational biology* make it a compelling candidate* for further exploration.* As research continues*, we can expect* new insights* into its potential applications* across various therapeutic areas.*

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